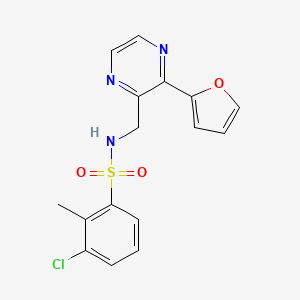

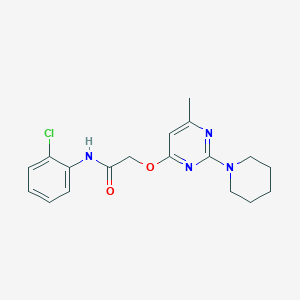

3-chloro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-methylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-methylbenzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as GSK-J4 and is a potent inhibitor of the histone demethylase enzyme, JMJD3.

Scientific Research Applications

Carbonic Anhydrase Inhibition

A study by Sapegin et al. (2018) highlights the role of the primary sulfonamide group in facilitating ring-forming cascade reactions en route to polycyclic [1,4]oxazepine-based carbonic anhydrase inhibitors. The research demonstrates how 4-chloro-3-nitrobenzenesulfonamide reacts with bis-electrophilic phenols bearing an NH-acidic functionality to produce a novel class of [1,4]oxazepine-based primary sulfonamides. These compounds exhibited strong inhibition of therapeutically relevant human carbonic anhydrases, showcasing the potential of sulfonamide derivatives in therapeutic applications (Sapegin et al., 2018).

Synthesis and Reactions of Furo[3,2-c]pyridinium Tosylates

Bencková and Krutošíková (1999) discussed the synthesis and reactions of 5-aminofuro[3,2-c]pyridinium tosylates and substituted furo[3,2-c]pyridine N-oxides. The study elaborates on the synthesis of zwitterionic furo[3,2-c]pyridinium N-imides and their subsequent reactions, leading to the formation of furo[3,2-c]pyrazolo[1,5-a]pyridinecarboxylic esters, showcasing the versatility of furo[3,2-c]pyridine derivatives in synthesizing complex organic compounds (Bencková & Krutošíková, 1999).

Antibacterial and Antifungal Activity

Hassan (2013) explored the synthesis, antibacterial, and antifungal activity of new pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties. The study indicates the potential antimicrobial activity of these compounds, providing a pathway for the development of new antimicrobial agents (Hassan, 2013).

Anti-Inflammatory Activity

Rathish et al. (2009) synthesized new 2-pyrazoline bearing benzenesulfonamide derivatives and tested them for their anti-inflammatory activity. The study found that certain compounds exhibited significant activity, highlighting the therapeutic potential of sulfonamide derivatives in treating inflammation (Rathish et al., 2009).

Crystal Structure Analysis

Bats, Frost, and Hashmi (2001) conducted a crystal structure analysis of two isomorphous benzenesulfonamide compounds, demonstrating the importance of intermolecular interactions in determining the crystal packing of these compounds. This research provides valuable insights into the structural characteristics of sulfonamide derivatives (Bats et al., 2001).

properties

IUPAC Name |

3-chloro-N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-2-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O3S/c1-11-12(17)4-2-6-15(11)24(21,22)20-10-13-16(19-8-7-18-13)14-5-3-9-23-14/h2-9,20H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDJXHPJCHKTEER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2=NC=CN=C2C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-methylbenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 5-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanylmethyl]furan-2-carboxylate](/img/structure/B2989325.png)

![1-[4-(1-Aminoisoquinolin-5-Yl)phenyl]-3-(5-Tert-Butyl-1,2-Oxazol-3-Yl)urea](/img/structure/B2989328.png)

![4-(2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamido)benzamide oxalate](/img/structure/B2989330.png)

![1-[2-(Dimethylamino)ethyl]-4-piperidinamine trihydrochloride](/img/no-structure.png)

![5-((4-Ethylpiperazin-1-yl)(furan-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2989332.png)

![3-nitro-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzamide](/img/structure/B2989338.png)

![3-benzyl-8-(4-methoxybenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2989344.png)